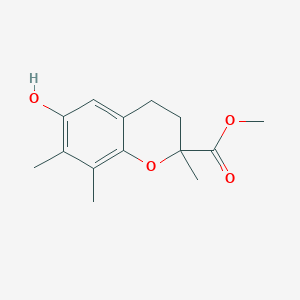
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and protect against oxidative stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate typically involves the esterification of 6-hydroxy-2,7,8-trimethylchroman-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but involves larger reactors and more efficient purification techniques such as distillation and large-scale chromatography. The use of automated systems ensures consistency and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives.
Aplicaciones Científicas De Investigación
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a standard for antioxidant capacity assays.
Biology: To study oxidative stress and its effects on cellular processes.
Medicine: Investigated for its potential in preventing oxidative damage in diseases such as cancer and cardiovascular disorders.
Industry: Used as an additive in food and cosmetics to enhance shelf life and stability.
Mecanismo De Acción
The antioxidant activity of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species and other free radicals, preventing them from causing cellular damage. The chroman ring structure plays a crucial role in stabilizing the resulting radicals, making it an effective antioxidant .
Comparación Con Compuestos Similares
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant activity.
Propyl gallate: Another antioxidant used in food preservation.
Uniqueness: methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is unique due to its specific structural modifications that enhance its solubility and stability compared to other antioxidants. Its methyl ester group provides better solubility in organic solvents, making it more versatile for various applications .
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-8-9(2)12-10(7-11(8)15)5-6-14(3,18-12)13(16)17-4/h7,15H,5-6H2,1-4H3 |
Clave InChI |
KXLULCVNKAENJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2CCC(OC2=C1C)(C)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















